molecular formula C14H11NO5 B1393758 4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261915-75-6

4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1393758
CAS No.: 1261915-75-6
M. Wt: 273.24 g/mol
InChI Key: UUHJNOODRFAGRJ-UHFFFAOYSA-N
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Description

“4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid” is likely a complex organic compound consisting of a biphenyl group (two connected phenyl rings) with methoxy, nitro, and carboxylic acid functional groups . The exact properties and applications of this specific compound would depend on the positions of these functional groups on the biphenyl structure .


Synthesis Analysis

The synthesis of complex biphenyl derivatives often involves metal-catalyzed coupling reactions such as the Suzuki-Miyaura coupling . This reaction typically involves the coupling of an organoborane compound with a halide or triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of biphenyl compounds is characterized by two connected phenyl rings . The presence of methoxy, nitro, and carboxylic acid functional groups would add complexity to the structure and potentially influence its properties .


Chemical Reactions Analysis

Biphenyl compounds can undergo a variety of chemical reactions, including electrophilic substitution and various metal-catalyzed coupling reactions . The presence of functional groups can influence the reactivity of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid” would depend on its exact structure . Factors that could influence these properties include the positions of the functional groups on the biphenyl structure and the presence of any additional substituents .

Scientific Research Applications

Subheading Enhancement of Photocleavage Efficiency through Substituents

4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid and related compounds exhibit interesting behavior in photocleavage reactions, a process critical in the preparation of certain carboxylic acids. Specifically, the 4-methoxy substitution was found to significantly enhance the photolysis efficiency, a property that could be harnessed in various scientific applications, particularly in the release of neuroactive amino acids and other biologically relevant molecules (Papageorgiou & Corrie, 2000).

Structure and Properties

Subheading Diverse Structural Characteristics and Synthesis Methods

The structure and properties of this compound and its derivatives have been a subject of study. For instance, the structure of related compounds like 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid was elucidated through X-ray diffraction and quantum-chemical calculations. These studies not only unravel the intricate details of the molecular structure but also pave the way for synthesizing novel compounds through various chemical reactions, including alkylation and nitration, offering insights into the reactivity and potential applications of these compounds in different scientific domains (Shtabova et al., 2005).

Molecular Interaction and Behavior

Subheading Insights into Molecular Interactions and Magnetic Properties

Studies on derivatives of this compound reveal intricate details about molecular interactions and behavior. For instance, certain derivatives form 1-D hydrogen-bonded chains that exhibit specific magnetic behaviors. Understanding these interactions not only adds to the fundamental knowledge of molecular behavior but also opens avenues for the application of these compounds in materials science and related fields (Field & Lahti, 2003).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances or systems. This is highly dependent on the specific compound and its intended use or application. For example, in medicinal chemistry, the mechanism of action often refers to how a drug interacts with biological systems .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many organic compounds are flammable and may be harmful or toxic if ingested, inhaled, or in contact with skin . Proper handling and disposal procedures should be followed when working with these compounds .

Future Directions

The future directions for research and development involving a compound like “4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid” would depend on its properties and potential applications. This could include further studies to fully characterize its properties, development of synthesis methods, or exploration of potential uses in various fields such as medicinal chemistry, materials science, or chemical engineering .

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(7-10)15(18)19/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHJNOODRFAGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689182
Record name 4'-Methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-75-6
Record name 4'-Methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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